![molecular formula C17H17N5S B3000743 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691869-93-9](/img/structure/B3000743.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several heterocyclic rings including a pyrrole ring, a thiophene ring, and a pyrazolo[1,5-a]pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The 2,5-dimethyl-1H-pyrrol-1-yl group is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom . The 2-thienyl group is a derivative of thiophene, a five-membered aromatic ring with one sulfur atom . The pyrazolo[1,5-a]pyrimidin-7-amine group is a fused ring system containing a pyrazole ring and a pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and the amine group. Pyrrole rings can undergo electrophilic substitution reactions . Thiophene rings can participate in electrophilic aromatic substitution reactions . The pyrazolo[1,5-a]pyrimidin-7-amine group might be involved in reactions with electrophiles or nucleophiles at the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a complex organic molecule, it would likely be a solid at room temperature .科学的研究の応用
Synthesis and Chemical Properties
PET Ligand Development
This compound, specifically a derivative known as R121920, has been synthesized as a potential PET ligand for in vivo imaging of CRF1 receptors. This development involves a novel palladium-catalyzed Suzuki coupling process (Kumar et al., 2003).
Synthesis of Tricyclic Compounds
Research indicates the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting point (Khashi et al., 2015).
Antimetabolite Properties
Pyrazolo[1,5-a]pyrimidines, which are purine analogs, are known for their antimetabolite properties in purine biochemical reactions, indicating potential pharmaceutical applications (Abdelriheem et al., 2017).
Molecular and Structural Analysis
- X-Ray Diffractometry: The molecular structure of pyrazolo[1,5-a]pyrimidines has been explored through X-ray diffractometry, offering insights into their crystal packing and intermolecular interactions (Frizzo et al., 2009).
Biological and Pharmacological Research
Anticancer Activity
Some pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activity, particularly against breast cancer cell lines, suggesting their potential in cancer therapy (Atapour-Mashhad et al., 2017).
Antimicrobial Activity
New heterocycles incorporating the pyrazolopyridine moiety, closely related to the chemical structure , have demonstrated significant antimicrobial properties (Abu-Melha, 2013).
Phosphodiesterase Inhibition
6-Phenylpyrazolo[3,4-d]pyrimidones, related to the compound of interest, have been identified as specific inhibitors of cGMP specific phosphodiesterase, with potential applications in treating hypertension (Dumaitre & Dodic, 1996).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular metabolism .
Pharmacokinetics
It’s known that similar compounds can have significant impacts on bioavailability .
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
特性
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-10-8-15(18)22-16(19-10)9-13(20-22)17-14(6-7-23-17)21-11(2)4-5-12(21)3/h4-9H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXDGOXGFVJGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



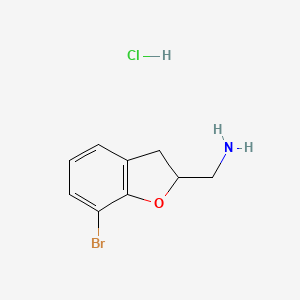
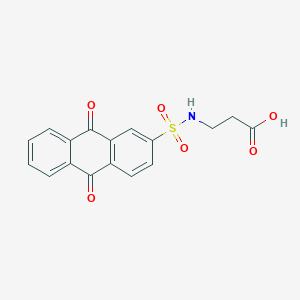

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)
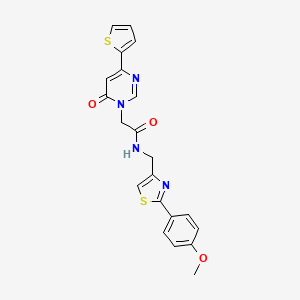
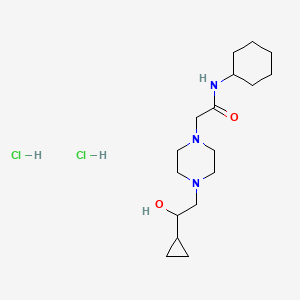
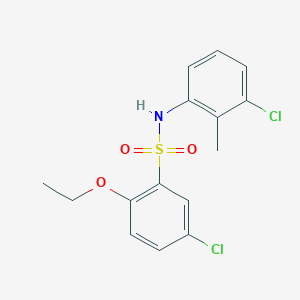
![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)
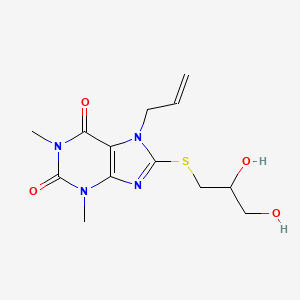
![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)